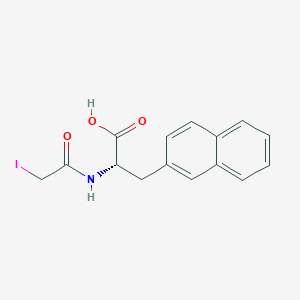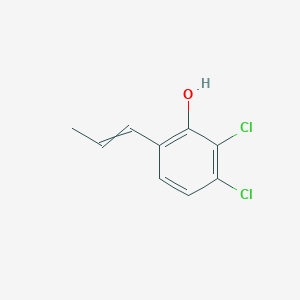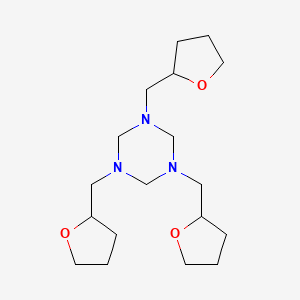
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is a chemical compound that belongs to the class of triazinanes. This compound is characterized by the presence of three oxolan-2-ylmethyl groups attached to a triazinane ring. Triazinanes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane typically involves the reaction of triazinane with oxolan-2-ylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
In industrial production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of oxolan-2-ylmethyl triazinane derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazinane derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazinane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically functionalized triazinane derivatives with diverse chemical properties.
Applications De Recherche Scientifique
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug discovery.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its triazinane core can be modified to enhance biological activity and selectivity.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, polymers, and materials with advanced properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazinane core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the oxolan-2-ylmethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes. The compound’s ability to modulate these pathways makes it a valuable tool in studying biological systems and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazine: This compound has a similar structure but with a triazine core instead of a triazinane core. The presence of the triazine ring imparts different chemical properties and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazepane: This compound features a triazepane ring, which has an additional nitrogen atom compared to triazinane. The extra nitrogen atom affects the compound’s stability and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazocane: This compound contains a triazocane ring, which has a larger ring size compared to triazinane. The larger ring size influences the compound’s conformational flexibility and binding interactions.
The uniqueness of this compound lies in its specific triazinane core and the arrangement of oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
69141-51-1 |
|---|---|
Formule moléculaire |
C18H33N3O3 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1,3,5-tris(oxolan-2-ylmethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H33N3O3/c1-4-16(22-7-1)10-19-13-20(11-17-5-2-8-23-17)15-21(14-19)12-18-6-3-9-24-18/h16-18H,1-15H2 |
Clé InChI |
CSBMKJSLLGCYGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2CN(CN(C2)CC3CCCO3)CC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


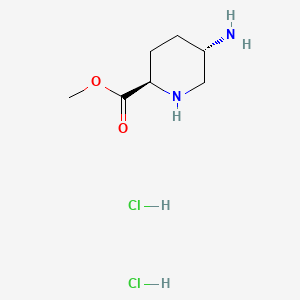
![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
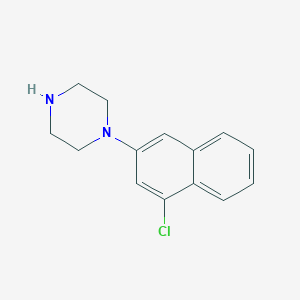
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
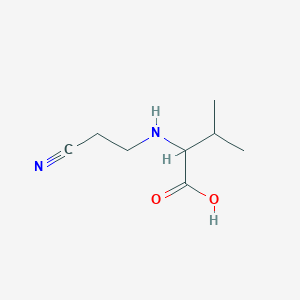
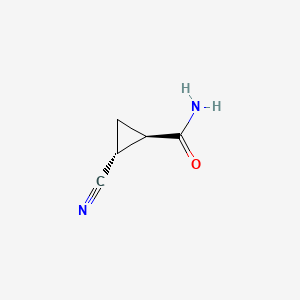
![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)
![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
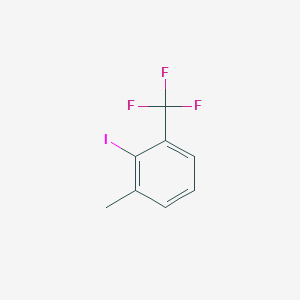
![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)

